
N-Lignoceroyldihydrogalactocerebroside: A
Technical Guide to its Discovery, Isolation, and

Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

N-

Lignoceroyldihydrogalactocerebro

side

Cat. No.: B1636756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
N-Lignoceroyldihydrogalactocerebroside is a saturated glycosphingolipid, a member of the

galactocerebroside family of lipids that are crucial components of the myelin sheath in the

nervous system. This technical guide provides a comprehensive overview of the discovery,

isolation, and characterization of this specific lipid. It details the biosynthetic pathway, outlines

experimental protocols for its extraction and analysis, and presents key quantitative data. This

document is intended to serve as a valuable resource for researchers investigating the roles of

myelin lipids in neurological health and disease, as well as for professionals involved in the

development of therapeutics targeting lipid metabolism.

Introduction
Galactocerebrosides are a class of glycosphingolipids characterized by a ceramide backbone

linked to a galactose sugar moiety. They are predominantly found in the myelin sheath, the

insulating layer that surrounds neuronal axons, and are essential for its proper function and

stability.[1][2][3] The specific composition of the fatty acid and sphingoid base of the ceramide

can vary, giving rise to a diverse family of galactocerebrosides.
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N-Lignoceroyldihydrogalactocerebroside is distinguished by two key features:

N-lignoceroyl group: The ceramide contains lignoceric acid, a saturated fatty acid with a 24-

carbon chain (C24:0).

Dihydro- sphingoid base: The sphingoid base is dihydrosphingosine (also known as

sphinganine), which lacks the characteristic trans double bond found in sphingosine.

The presence of these saturated components gives N-
Lignoceroyldihydrogalactocerebroside distinct physicochemical properties that influence the

structure and stability of the myelin membrane.

Discovery and Biosynthesis
The discovery of specific galactocerebroside species is intertwined with the broader history of

lipid chemistry and the characterization of myelin. While the exact first isolation of N-
Lignoceroyldihydrogalactocerebroside is not prominently documented, the understanding of

its existence emerged from detailed analyses of the lipid composition of brain tissue. The term

"dihydrosphingolipids" refers to sphingolipids that lack the C4-trans-double bond in their

sphingoid backbone.[4][5][6]

The biosynthesis of N-Lignoceroyldihydrogalactocerebroside occurs in the endoplasmic

reticulum and involves the enzymatic transfer of a galactose molecule to N-lignoceroyl-

dihydrosphingosine (a dihydroceramide).

Biosynthetic Pathway
The key enzyme responsible for the final step in the synthesis of galactocerebrosides is UDP-

galactose:ceramide galactosyltransferase (CGT).[7][8][9] This enzyme catalyzes the transfer of

galactose from the activated sugar donor, UDP-galactose, to the ceramide acceptor.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11105797/
https://findanexpert.unimelb.edu.au/scholarlywork/1360680-the-role-of-dihydrosphingolipids-in-disease
https://pubmed.ncbi.nlm.nih.gov/30523364/
https://www.benchchem.com/product/b1636756?utm_src=pdf-body
https://aksci.com/sds/9079CM_SDS.pdf
https://www.ablybio.cn/product/N_Lignoceroyldihydrogalactocerebroside-2-B27634/cat_nickname/Biochemicals.html
https://pubmed.ncbi.nlm.nih.gov/9748263/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1636756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Biosynthesis of N-Lignoceroyldihydrogalactocerebroside
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Caption: Biosynthetic pathway of N-Lignoceroyldihydrogalactocerebroside.
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Physicochemical Properties
Specific quantitative data for N-Lignoceroyldihydrogalactocerebroside is not extensively

reported in readily available literature. However, based on its chemical structure, some

properties can be inferred and are provided below.

Property Value Reference

CAS Number 76334-09-3 [1][8]

Molecular Formula C48H95NO8 [1]

Molecular Weight 814.27 g/mol [1]

Physical State Solid

Solubility

Soluble in organic solvents like

chloroform-methanol mixtures.

Insoluble in water.

Melting Point
High, characteristic of long-

chain saturated lipids.

Experimental Protocols
Isolation from Bovine Brain
The following is a generalized protocol for the isolation of cerebrosides from brain tissue, which

can be adapted for the specific enrichment of N-Lignoceroyldihydrogalactocerebroside.

Bovine brain is a common source due to its high myelin content.

Materials:

Bovine brain tissue

Chloroform

Methanol

Saline solution (0.9% NaCl)
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Silica gel for column chromatography

Solvents for chromatography (e.g., chloroform-methanol gradients)

Rotary evaporator

High-performance thin-layer chromatography (HPTLC) plates and developing chambers

Procedure:

Homogenization and Lipid Extraction:

Homogenize fresh or frozen bovine brain tissue in a chloroform/methanol mixture (e.g., 2:1

v/v).

Filter the homogenate to remove solid debris.

Perform a Folch partition by adding saline to the extract to separate the lipid-containing

lower phase from the aqueous upper phase.

Collect the lower chloroform phase containing the total lipids.

Column Chromatography:

Concentrate the lipid extract using a rotary evaporator.

Apply the concentrated lipid extract to a silica gel column.

Elute the column with a gradient of chloroform and methanol. Cerebrosides typically elute

with intermediate polarity solvent mixtures.

Collect fractions and monitor the lipid composition of each fraction by HPTLC.

Purification and Characterization:

Pool the fractions containing the desired cerebrosides.

Further purification can be achieved using additional chromatographic steps, such as

preparative HPLC.
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The purified N-Lignoceroyldihydrogalactocerebroside can then be characterized by

mass spectrometry and NMR spectroscopy.

Isolation Workflow
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Caption: General workflow for the isolation of cerebrosides.

Analytical Methods
HPTLC is a rapid and effective method for the separation and qualitative analysis of

cerebrosides.

Stationary Phase: Silica gel 60 HPTLC plates.

Mobile Phase: A common solvent system is chloroform/methanol/water in various ratios

(e.g., 65:25:4, v/v/v).

Visualization: Staining with a reagent such as orcinol-sulfuric acid followed by heating will

reveal glycolipids as purple spots.

HPLC allows for the separation and quantification of different cerebroside species.

Column: A normal-phase silica column or a reverse-phase C18 column can be used.

Mobile Phase: For normal-phase HPLC, a gradient of hexane/isopropanol/water is often

employed. For reverse-phase, a gradient of methanol/water may be used.

Detection: An evaporative light scattering detector (ELSD) or mass spectrometer can be

used for detection.

Mass spectrometry is a powerful tool for the structural elucidation of N-
Lignoceroyldihydrogalactocerebroside. Electrospray ionization (ESI) and matrix-assisted

laser desorption/ionization (MALDI) are common ionization techniques.

Expected Molecular Ion: [M+H]+ at m/z 815.7, [M+Na]+ at m/z 837.7.

Fragmentation Pattern: Tandem MS (MS/MS) will show characteristic fragmentation patterns.

A key fragmentation is the cleavage of the glycosidic bond, resulting in a fragment

corresponding to the N-lignoceroyl-dihydrosphingosine (dihydroceramide) moiety and a

fragment corresponding to the galactose residue. Further fragmentation of the
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dihydroceramide will yield ions corresponding to the lignoceroyl and dihydrosphingosine

components.

¹H and ¹³C NMR spectroscopy can provide detailed structural information, confirming the

identity and purity of the isolated compound. Specific chemical shifts for N-
Lignoceroyldihydrogalactocerebroside are not widely published, but characteristic signals

for the galactose moiety, the long acyl chain of lignoceric acid, and the dihydrosphingosine

backbone would be expected.

Enzymatic Assay for UDP-galactose:ceramide
galactosyltransferase (CGT)
This assay measures the activity of CGT by quantifying the transfer of radiolabeled galactose

from UDP-[¹⁴C]galactose to a dihydroceramide acceptor.

Materials:

Enzyme source (e.g., microsomes from cultured oligodendrocytes or brain tissue)

N-lignoceroyl-dihydrosphingosine (acceptor substrate)

UDP-[¹⁴C]galactose (donor substrate)

Reaction buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂ and MnCl₂)

Scintillation cocktail and counter

Procedure:

Reaction Setup:

Prepare a reaction mixture containing the reaction buffer, enzyme source, and N-

lignoceroyl-dihydrosphingosine.

Initiate the reaction by adding UDP-[¹⁴C]galactose.

Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
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Reaction Termination and Lipid Extraction:

Stop the reaction by adding a chloroform/methanol mixture.

Perform a Folch partition to separate the lipid products into the chloroform phase.

Quantification:

Evaporate the chloroform phase to dryness.

Redissolve the lipid residue in a suitable solvent.

Quantify the amount of radiolabeled N-Lignoceroyldihydrogalactocerebroside formed

using a scintillation counter.
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CGT Enzymatic Assay Workflow
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Caption: Workflow for the enzymatic assay of CGT.

Role in Cellular Processes and Disease
Galactocerebrosides, including the N-lignoceroyl dihydro form, are integral to the structure and

function of myelin. Their long, saturated acyl chains contribute to the formation of a tightly
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packed and stable lipid bilayer, which is essential for the insulating properties of the myelin

sheath.

While the direct involvement of N-Lignoceroyldihydrogalactocerebroside in specific

signaling pathways is not well-documented, the metabolism of sphingolipids, in general, is

known to produce bioactive molecules. For instance, the breakdown of ceramides can lead to

the formation of sphingosine and sphingosine-1-phosphate, which are potent signaling

molecules. The accumulation of certain sphingolipids due to defects in their catabolism is

characteristic of several lysosomal storage diseases, such as Krabbe disease, which is caused

by a deficiency in the enzyme galactocerebrosidase.

Conclusion
N-Lignoceroyldihydrogalactocerebroside is a key saturated galactosylceramide in the

myelin sheath. Its unique structure contributes to the stability and insulating properties of

myelin. While specific data on this molecule are limited, established methods for the isolation

and characterization of cerebrosides provide a strong framework for its study. Further research

into the specific roles of N-Lignoceroyldihydrogalactocerebroside and other dihydro-

glycosphingolipids will undoubtedly enhance our understanding of myelin biology and the

pathology of demyelinating diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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